molecular formula C8H15Cl2N3 B6245436 [3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride, Mixture of diastereomers CAS No. 2408974-85-4

[3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride, Mixture of diastereomers

Cat. No.: B6245436
CAS No.: 2408974-85-4
M. Wt: 224.1
InChI Key:
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Description

[3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride is a chemical compound characterized by its mixture of diastereomers This compound features a cyclobutyl ring substituted with a pyrazolyl group and an amine group, forming a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride typically involves the following steps:

  • Formation of Cyclobutylamine: The cyclobutyl ring is first synthesized through a cyclization reaction.

  • Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced via a nucleophilic substitution reaction.

  • Formation of Dihydrochloride Salt: The amine group is protonated, and the resulting amine hydrochloride is crystallized to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of reactors and purification systems to ensure the high purity and yield of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions.

Comparison with Similar Compounds

  • 3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride

  • [(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride

Uniqueness:

  • The presence of the cyclobutyl ring and the pyrazolyl group distinguishes this compound from others, providing unique chemical properties and reactivity.

Properties

CAS No.

2408974-85-4

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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